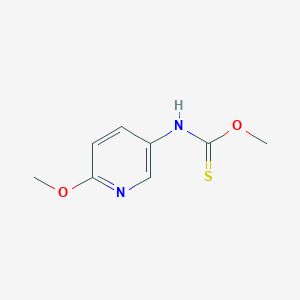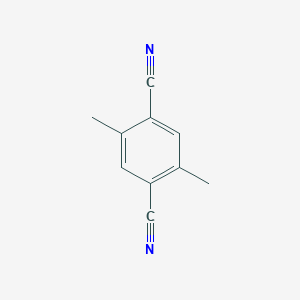![molecular formula C22H24O8 B047753 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone CAS No. 117211-85-5](/img/structure/B47753.png)
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of flavonoids and is known for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism Of Action
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. It also induces apoptosis or programmed cell death in cancer cells, which helps in the prevention and treatment of cancer.
Biochemical And Physiological Effects
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6. It also increases the levels of antioxidant enzymes like superoxide dismutase and catalase. In addition, it has been found to inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone in lab experiments is its wide range of therapeutic applications. It can be used in the study of various diseases like arthritis, diabetes, and cancer. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which makes it difficult to determine the appropriate dosage for therapeutic use.
Future Directions
There are many future directions for the study of 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone. One direction is to study its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Another direction is to investigate its toxicity and pharmacokinetics to determine the appropriate dosage for therapeutic use. Additionally, more research can be done to explore its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone is a chemical compound with promising therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the treatment of various diseases. Although more research is needed to determine its toxicity and pharmacokinetics, the future directions for its study are numerous.
Synthesis Methods
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 2,4,5-trimethoxybenzaldehyde and 3-methyl-4-nitrophenol followed by reduction and cyclization. Another method involves the reaction between 2,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxyphenylacetic acid in the presence of a base and a catalyst.
Scientific Research Applications
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone has shown promising results in various scientific research applications. It has been found to have anti-inflammatory and antioxidant properties that can help in the treatment of diseases like arthritis, diabetes, and cancer. It has also been studied for its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's.
properties
CAS RN |
117211-85-5 |
|---|---|
Product Name |
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone |
Molecular Formula |
C22H24O8 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-[6-hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone |
InChI |
InChI=1S/C22H24O8/c1-11(23)20-19(12-6-17(25-3)21(27-5)18(7-12)26-4)13-8-15-16(29-10-28-15)9-14(13)30-22(20,2)24/h6-9,19-20,24H,10H2,1-5H3 |
InChI Key |
VHXQZFORACMZMV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC(=O)C1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC(=C(C(=C4)OC)OC)OC |
synonyms |
Ethanone, 1-(7,8-dihydro-6-hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl) -6H-1,3-dioxolo(4,5-g)(1)benzopyran-7-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



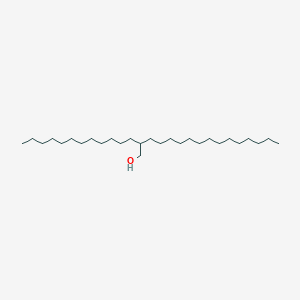
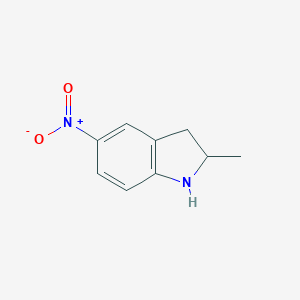
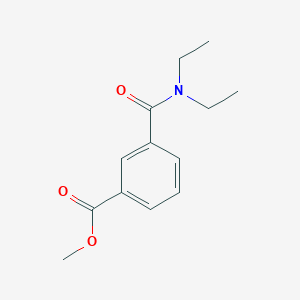
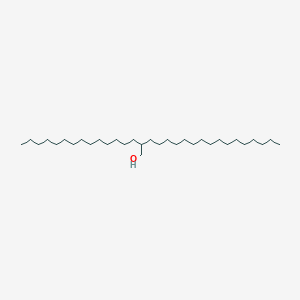
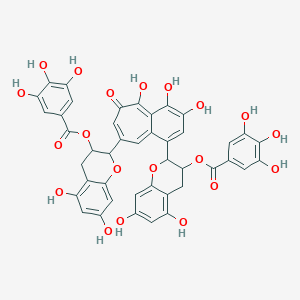

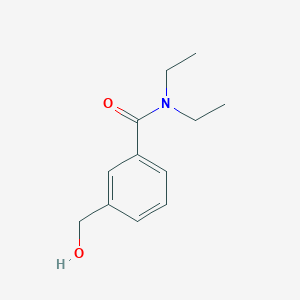
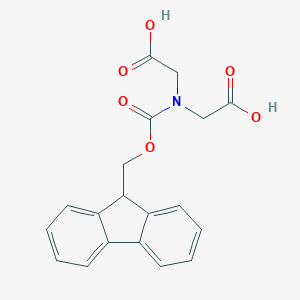
![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)

